molecular formula C6H4BrF3N2 B12817452 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12817452
M. Wt: 241.01 g/mol
InChI Key: IMGRPIIGMZPIHL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrimidine ring—a fundamental structure in DNA, RNA, and many therapeutics —which is strategically functionalized with both a reactive bromomethyl group and a metabolically stable trifluoromethyl group. This specific substitution pattern makes it a versatile building block for constructing novel molecules with potential biological activity. The primary research value of this compound lies in its application in drug discovery, particularly for the synthesis of pyrimidine-based derivatives. The bromomethyl group serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions to introduce new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This allows researchers to readily append various pharmacophores, such as amine-containing side chains or heterocyclic systems, to the pyrimidine core. Simultaneously, the 4-(trifluoromethyl) group is a critical motif in medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets through its electron-withdrawing and lipophilic properties . This dual functionality makes this compound a particularly valuable scaffold for developing targeted therapies. Trifluoromethyl pyrimidine derivatives are extensively investigated as potent inhibitors of various kinases and other enzymes involved in disease pathways . Research into similar compounds has demonstrated significant biological activities, including antiviral and antifungal effects , as well as promising activity in oncology, such as in the development of dual FLT3/CHK1 inhibitors for acute myeloid leukemia (AML) . The compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

5-(bromomethyl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4BrF3N2/c7-1-4-2-11-3-12-5(4)6(8,9)10/h2-3H,1H2

InChI Key

IMGRPIIGMZPIHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-(trifluoromethyl)pyrimidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted pyrimidines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine exhibit notable antimicrobial properties. In vitro studies have shown significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Compounds synthesized from this precursor have been tested against both Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes or modulate receptor activities within biological systems. Interaction studies have indicated that it might bind effectively to certain molecular targets, potentially leading to therapeutic effects against various diseases .

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Antimicrobial Evaluation : A study synthesized a series of bromopyrimidine derivatives and evaluated their antimicrobial efficacy against standard strains. Compounds derived from this compound showed significant activity against both bacterial and fungal pathogens, confirming its potential as an antimicrobial agent .
  • Anticancer Screening : Another study focused on the anticancer potential of synthesized derivatives against multiple cancer cell lines. Results indicated that some compounds exhibited IC50 values comparable to established anticancer drugs, highlighting their therapeutic promise .
  • Enzyme Inhibition Studies : Research into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit certain enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The reactivity and applications of pyrimidine derivatives depend heavily on substituent positions and functional groups. Below is a comparison with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine Not explicitly listed ~C6H5BrF3N2 ~242.01 -CH2Br (position 5), -CF3 (position 4)
5-Bromo-2-methyl-4-(trifluoromethyl)pyrimidine 1781830-29-2 C6H4BrF3N2 241.01 -Br (position 5), -CF3 (position 4), -CH3 (position 2)
5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one 126538-81-6 C5H2BrF3N2O 249.99 -Br (position 5), -CF3 (position 6), -O (position 4)
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine 425392-76-3 C5HBrClF3N2 247.42 -Br (position 5), -Cl (position 4), -CF3 (position 6)
Key Observations:

Substituent Reactivity :

  • The bromomethyl group (-CH2Br) in the target compound is more reactive in nucleophilic substitution (e.g., alkylation) compared to simple bromo (-Br) or chloro (-Cl) substituents in analogs .
  • The trifluoromethyl (-CF3) group enhances electron-withdrawing effects, stabilizing the pyrimidine ring and influencing regioselectivity in reactions .

Positional Effects: Moving the -CF3 group from position 4 to 6 (as in 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one) introduces a ketone oxygen, increasing polarity and altering solubility .

Purity and Handling:
  • Most compounds, including the target, are synthesized with ≥95% purity .
  • Safety data for 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine highlight hazards such as skin/eye irritation and toxicity if inhaled, suggesting similar precautions for the bromomethyl analog .

Research Findings

  • Crystal Structure Insights : Studies on 5-Bromo-2-chloropyrimidin-4-amine reveal that substituent positions dictate hydrogen-bonding networks and supramolecular architectures, which influence solubility and crystallization behavior .
  • Synthetic Flexibility : The bromomethyl group in the target compound allows for versatile derivatization, such as conversion to -CH2OH or -CH2NH2, which is less feasible with bromo or chloro analogs .

Biological Activity

5-(Bromomethyl)-4-(trifluoromethyl)pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromomethyl group at the 5-position and a trifluoromethyl group at the 4-position of the pyrimidine ring. These substituents play a crucial role in modulating its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been reported to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and transcriptional control.

  • Inhibition of CDK Activity : The compound has shown potential as a CDK inhibitor, specifically targeting CDK9, which is involved in RNA polymerase II transcription. This inhibition can lead to reduced expression of anti-apoptotic proteins, thereby triggering apoptosis in cancer cells .
  • Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine compounds, including those with trifluoromethyl substitutions, possess antimicrobial properties. The compound's structure allows it to interact with bacterial targets, making it a candidate for further exploration in anti-tubercular applications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at the C5 position significantly affect the potency and selectivity of the compound against various CDKs. For instance, substitution with different groups can enhance or diminish its inhibitory effects.

CompoundSubstitutionCDK Inhibition Potency (nM)Notes
Ia H3-7Highly potent pan-CDK inhibitor
12a CNSimilar to IaMaintains potency with carbonitrile group
12e F<10Most potent antiproliferative agent

This table summarizes key findings related to the potency of various substituted pyrimidines in inhibiting CDKs, highlighting the importance of specific functional groups .

Case Studies

  • Anticancer Activity : A study demonstrated that compounds similar to this compound effectively inhibited cellular proliferation in various cancer cell lines by inducing apoptosis through CDK9 inhibition .
  • Antitubercular Potential : Research focused on trifluoromethyl pyrimidinones showed promising results against Mycobacterium tuberculosis, with compounds exhibiting low cytotoxicity while maintaining bactericidal activity . The most effective compounds had MIC values around 4.9 μM without significant cytotoxic effects.

Q & A

Q. How do researchers integrate findings on this compound into broader organofluorine chemistry paradigms?

  • Answer : Contextualize results using:
  • Comparative Studies : Benchmark against analogous chloromethyl or iodomethyl derivatives.
  • Meta-Analyses : Aggregate data from PubChem and NIST databases to identify trends in C-X bond reactivity (X = Br, Cl, I) .

Data Sources : Relies on peer-reviewed methodologies from PubChem, NIST, and theoretical frameworks in organofluorine chemistry .

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